molecular formula C17H22N2 B3079579 (3-Aminopropyl)dibenzylamine CAS No. 107142-94-9

(3-Aminopropyl)dibenzylamine

Cat. No. B3079579
CAS RN: 107142-94-9
M. Wt: 254.37 g/mol
InChI Key: KXBUDXGDASOGBX-UHFFFAOYSA-N
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Description

“(3-Aminopropyl)dibenzylamine” is a chemical compound that is not widely studied. It is related to “Dimethylaminopropylamine”, which is a diamine used in the preparation of some surfactants . The CAS number for “(3-Aminopropyl)dibenzylamine” is 107142-94-9 .

Scientific Research Applications

  • Electrochemical Synthesis : (3-Aminopropyl)dibenzylamine is used in electrochemical synthesis. Nematollahi and Hesari (2005) studied its role in the electrooxidation of catechols, leading to the formation of monoamino-substituted o-benzoquinones (Nematollahi & Hesari, 2005).

  • Stereoselective Synthesis : Szakonyi et al. (2014) explored its application in the stereoselective synthesis of chiral β-amino acid derivatives, a process crucial in developing pharmaceuticals and peptides (Szakonyi, Sillanpää, & Fülöp, 2014).

  • Aminobisphosphonate Synthesis : Kantoci, Denike, and Wechter (1996) reported its use in the synthesis of aminobisphosphonate, which has applications in medicinal chemistry (Kantoci, Denike, & Wechter, 1996).

  • Cyclotriphosphazene Derivatives : Beşli et al. (2019) studied its reactions with cyclotriphosphazene derivatives, contributing to the field of inorganic and organometallic chemistry (Beşli et al., 2019).

  • Catalytic Applications : In catalysis, Liu, Zhang, and Ma (2021) utilized (3-Aminopropyl)dibenzylamine in developing a covalent organic framework-supported Pd-based catalyst for the reductive amination of aldehydes (Liu, Zhang, & Ma, 2021).

  • Group 3 Metal Catalysis : Nagae et al. (2015) explored its role in aminomethylation reactions catalyzed by group 3 metal triamido complexes, important for organic synthesis (Nagae, Shibata, Tsurugi, & Mashima, 2015).

  • Gold-Catalyzed Oxidation : Aschwanden et al. (2009) investigated its oxidation in a gold-catalyzed process, contributing to the field of homogeneous and heterogeneous catalysis (Aschwanden, Mallát, Grunwaldt, Krumeich, & Baiker, 2009).

Safety and Hazards

The safety data sheet for a related compound “N,N`-Bis(3-aminopropyl)-1,3-propanediamine” mentions that it is considered hazardous, with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) affecting the respiratory system .

properties

IUPAC Name

N',N'-dibenzylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c18-12-7-13-19(14-16-8-3-1-4-9-16)15-17-10-5-2-6-11-17/h1-6,8-11H,7,12-15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBUDXGDASOGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminopropyl)dibenzylamine

CAS RN

107142-94-9
Record name (3-aminopropyl)dibenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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